5-氰基-3-碘-1H-吲哚-1-羧酸叔丁酯

描述

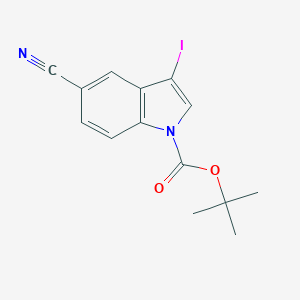

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position of the indole ring. It is typically a white to light-yellow crystalline powder .

科学研究应用

Chemical Properties and Structure

The molecular formula of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is C₁₄H₁₃I N₂O₂, with a molecular weight of approximately 368.17 g/mol. The compound features an indole core with a tert-butyl group, a cyano group at the 5th position, and an iodine atom at the 3rd position, which enhances its reactivity and biological properties .

Anti-Cancer Properties

Research indicates that compounds containing indole and cyano moieties often exhibit anti-cancer properties. Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate may serve as a lead compound for developing new anti-cancer agents. The structural components of the compound suggest it could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Research

A study highlighted the synthesis of indole derivatives that demonstrated potent activity against various cancer cell lines. The incorporation of cyano and halogen groups in these derivatives was associated with enhanced biological activity, suggesting similar potential for tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Indole derivatives have been recognized for their ability to modulate inflammatory pathways, making tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate a candidate for further investigation in this area.

Synthetic Versatility

Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate serves as a versatile intermediate for synthesizing other compounds through various organic reactions:

Reactivity Overview

- Nucleophilic Substitution: The iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the 3rd position of the indole ring.

- Electrophilic Aromatic Substitution: The electron-rich nature of the indole system allows for electrophilic aromatic substitutions, enabling further functionalization.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-iodoindole | Iodine at the 3rd position | Lacks cyano group; primarily used in organic synthesis |

| Tert-butyl 5-bromoindole | Bromine instead of iodine | Different halogen; may exhibit varied reactivity |

| Tert-butyl 5-nitroindole | Nitro group instead of cyano | Potentially different biological activities |

This table illustrates how tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is unique due to its combination of iodine and cyano functionalities, enhancing its reactivity compared to other derivatives.

Functional Material Development

The rigid aromatic structure combined with electron-withdrawing groups like cyano could render this compound useful in developing novel functional materials. Although specific research on this application is limited, the potential exists for creating materials with unique electronic or optical properties.

准备方法

The synthesis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of the cyano group: This is typically done through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol

化学反应分析

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.

Oxidation and reduction: The cyano group can be reduced to an amine, or the indole ring can undergo oxidation to form different derivatives.

Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

作用机制

The mechanism of action of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano and iodine groups can play crucial roles in binding to these targets and modulating their activity .

相似化合物的比较

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.

tert-Butyl 5-cyano-1H-indole-1-carboxylate: Lacks the iodine atom at the 3-position.

tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate: The cyano group is at the 6-position instead of the 5-position

生物活性

Tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features that include a cyano group and an iodine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is C₁₄H₁₃I N₂O₂, with a molecular weight of approximately 368.17 g/mol. Its structure includes:

- Indole core : A bicyclic structure that is prevalent in many bioactive compounds.

- Cyano group (–C≡N) : Located at the 5-position, this group is known for its reactivity and ability to participate in various chemical reactions.

- Iodine atom : Positioned at the 3-position, it serves as a good leaving group in nucleophilic substitution reactions.

Biological Activity

Research indicates that tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate may exhibit significant biological activities due to its structural components:

Anticancer Properties

Several studies have highlighted the potential of indole derivatives in cancer treatment. The presence of the indole core in this compound suggests possible interactions with various molecular targets involved in cancer progression. For example:

- Inhibition of Tumor Growth : Preliminary data suggest that similar indole derivatives can inhibit cell growth in various cancer cell lines, including HeLa cervical adenocarcinoma and HCT-116 colon carcinoma cells, with IC50 values indicating effective concentrations for growth inhibition .

Anti-inflammatory Activity

The cyano and indole moieties are frequently associated with anti-inflammatory properties. Compounds containing these groups have demonstrated the ability to modulate inflammatory pathways, potentially making tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate a candidate for further investigation in inflammatory disease models .

The mechanism of action for this compound likely involves:

- Target Interaction : The cyano group may facilitate binding to various enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.

- Chemical Reactivity : The iodine atom can undergo nucleophilic substitution, allowing the compound to form new derivatives that may enhance its biological activity .

Comparative Analysis

To better understand the unique properties of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate, a comparison with related compounds is useful:

| Compound Name | Structural Features | Potential Biological Activity |

|---|---|---|

| Tert-butyl 3-iodoindole | Iodine at the 3rd position | Used primarily in organic synthesis |

| Tert-butyl 5-bromoindole | Bromine instead of iodine | May exhibit varied reactivity |

| Tert-butyl 5-nitroindole | Nitro group instead of cyano | Potentially different biological activities |

This table highlights how the combination of iodine and cyano functionalities in tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate may enhance its reactivity and biological properties compared to other indole derivatives .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of similar indole derivatives:

- Antibacterial Activity : Some related compounds have shown promising antibacterial properties against gram-positive bacteria, indicating a broad spectrum of biological activity that could be further investigated for tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate .

- In Vivo Studies : Further research is needed to evaluate the efficacy and safety profiles of this compound in animal models, which could lead to preclinical studies aimed at drug development .

属性

IUPAC Name |

tert-butyl 5-cyano-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADLXNFRAAUWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590136 | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-26-7 | |

| Record name | 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。